3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide
Description
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
CAS No. |
2624140-26-5 |
|---|---|
Molecular Formula |
C4H7Br2N3 |
Molecular Weight |
256.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method is the bromination of 5-methyl-1,2,4-triazole using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
For large-scale industrial production, the process is optimized to increase yield and reduce costs. This may involve the use of more efficient brominating agents and solvents, as well as continuous flow reactors to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form triazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrobromic Acid (HBr): Used to form the hydrobromide salt.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Hydrogen Peroxide (H2O2): Used for oxidation reactions.
Major Products
Substituted Triazoles: Formed through nucleophilic substitution reactions.
Triazole N-oxides: Formed through oxidation reactions.
Reduced Triazoles: Formed through reduction reactions.
Scientific Research Applications
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity and thermal stability.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological molecules.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide involves its interaction with biological targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar in structure but contains a pyridine ring instead of a triazole ring.
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide: Contains a pyrrolidine ring instead of a triazole ring.
4-(Bromomethyl)pyridine hydrobromide: Similar but with the bromomethyl group at a different position on the pyridine ring.
Uniqueness
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
